

GNE-7915 Tosylate: A Comparative Guide to its Cross-Reactivity Profile

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Compound of Interest

Compound Name: GNE-7915 tosylate

Cat. No.: B2621562

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GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.^{[1][2][3][4]} This guide provides a comprehensive comparison of the cross-reactivity profile of **GNE-7915 tosylate** against other notable LRRK2 inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of LRRK2 Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and off-target profiles of GNE-7915 and several alternative LRRK2 inhibitors. This data is crucial for assessing the therapeutic window and potential side effects of these compounds.

Table 1: On-Target Potency of LRRK2 Inhibitors

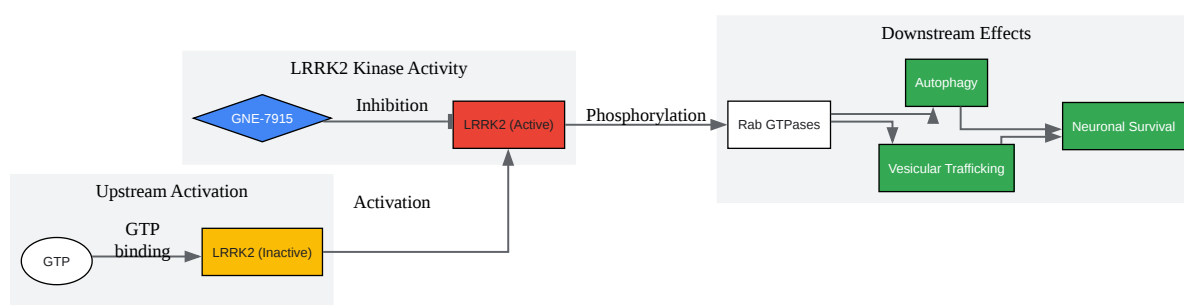
Compound	LRRK2 IC50 (nM)	LRRK2 (G2019S) IC50 (nM)	LRRK2 Ki (nM)
GNE-7915	9[1][2][3][5][6]	-	1[2]
MLi-2	0.76[7][8][9]	0.76[10]	-
PF-06447475	3[11][12][13]	11[10]	-
LRRK2-IN-1	13[10][14]	6[10][14]	-
GNE-0877	3[15][16][17]	-	0.7[16]
GSK2578215A	10.9[10][18]	8.9[10][18]	-

Table 2: Off-Target Cross-Reactivity Profiles of LRRK2 Inhibitors

Compound	Known Off-Target Kinases	Other Off-Targets	Selectivity Notes
GNE-7915	TTK (>65% inhibition @ 100 nM), ALK (>65% inhibition @ 100 nM)[1]	5-HT2B (moderately potent antagonist)[1][2]	In a panel of 187 kinases, only TTK showed >50% inhibition at 100 nM. [1][3][5] In a broader panel of 392 kinases, >50% probe displacement was seen for 10 kinases. [1] >3200-fold selective over JAK2 and 53-fold selective over TTK.[19]
MLi-2	-	-	>295-fold selectivity over 300 kinases.[7][8]
PF-06447475	MST1/MST2 (IC50 = 22 nM for MST2)[11]	-	Highly selective.
LRRK2-IN-1	DCLK1, MAPK7[14]	-	Showed affinity for 12 kinases in a broad panel.[10]
GNE-0877	-	CYP1A2 (reversible inhibitor, IC50 = 0.7 μ M)[16]	Highly selective against a panel of 178 kinases, with only 1 kinase inhibited >50%.[10]
GSK2578215A	smMLCK, ALK, FLT3[10]	-	Exceptionally high selectivity across 460 kinases.[10]

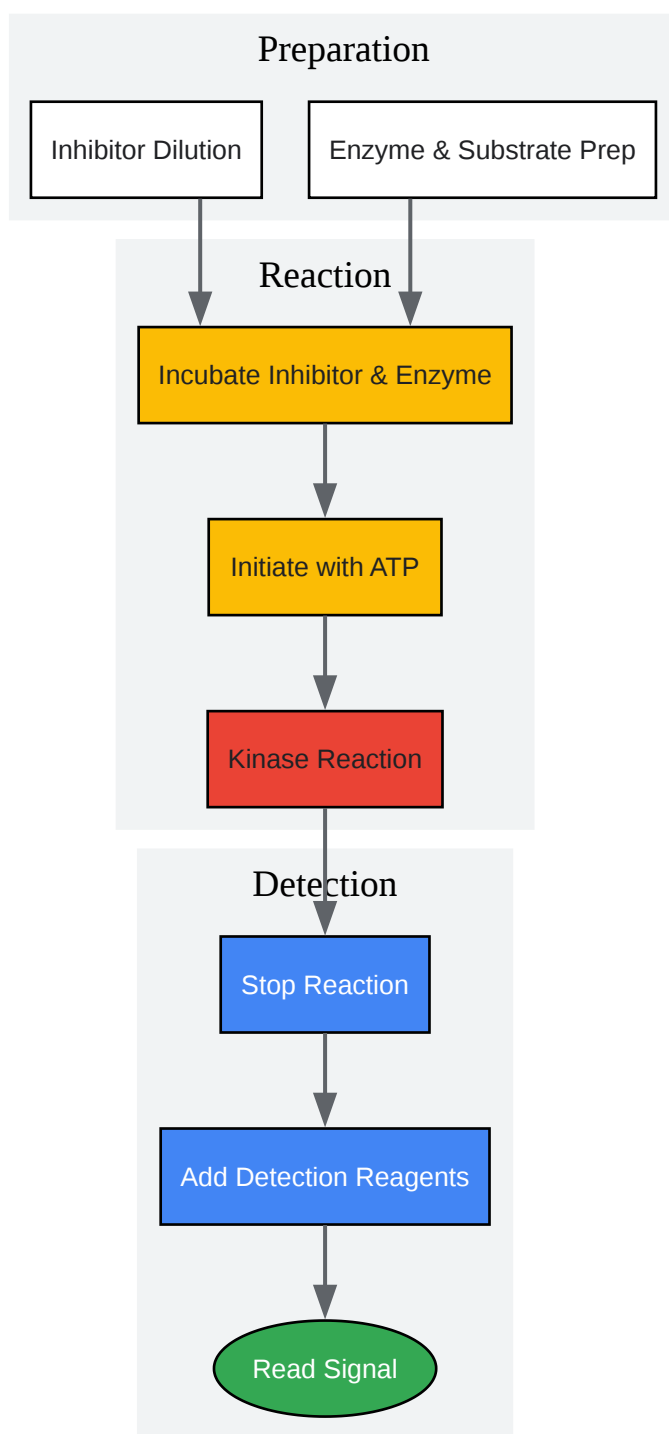
Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.



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Caption: LRRK2 signaling pathway and point of inhibition by GNE-7915.



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Caption: General workflow for an in vitro LRRK2 kinase inhibition assay.

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)

This protocol outlines a general procedure for determining the in vitro potency (IC₅₀) of an inhibitor against LRRK2 kinase.

Materials:

- Recombinant human LRRK2 protein (wild-type or mutant)
- LRRKtide (synthetic peptide substrate)
- **GENE-7915 tosylate** and other test inhibitors
- Adenosine triphosphate (ATP)
- Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

- **Inhibitor Preparation:** Prepare a serial dilution of the test inhibitor (e.g., GNE-7915) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).
- **Reaction Setup:** In a 384-well plate, add 1 μL of the diluted inhibitor or DMSO (vehicle control).
- Add 2 μL of LRRK2 enzyme diluted in kinase buffer to each well.
- Add 2 μL of a mixture of LRRKtide substrate and ATP to each well to initiate the reaction.
- **Kinase Reaction:** Incubate the plate at room temperature for a specified time (e.g., 120 minutes).
- **ADP Detection:**

- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Add 10 μ L of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP formed and, therefore, to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a suitable curve-fitting model.

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol describes how to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 at Ser935.

Materials:

- HEK293 cells stably overexpressing LRRK2 (wild-type or mutant)
- Cell culture medium and supplements
- **GNE-7915 tosylate** and other test inhibitors
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and blotting equipment
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment:
 - Plate HEK293-LRRK2 cells in appropriate culture vessels and grow to a suitable confluency.
 - Treat the cells with varying concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 90 minutes).
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer.
 - Clarify the lysates by centrifugation to remove cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and apply a chemiluminescent substrate.
- Data Acquisition: Visualize the protein bands using an imaging system.
- Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the phospho-signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

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